The compound (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone is a synthetic organic molecule characterized by its unique structural features and potential biological applications. Its molecular formula is with a molecular weight of approximately . This compound falls under the classification of quinoline derivatives, which are known for their diverse pharmacological activities.
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone typically involves several key steps:
These synthetic routes have been optimized in various studies to improve efficiency and reduce by-products .
The molecular structure of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone can be represented as follows:
The compound features a quinoline ring fused with a pyridine ring, contributing to its biological activity. The structure can be visualized using its canonical SMILES notation: CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3
.
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological properties.
The mechanism of action for (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone likely involves interaction with specific biological targets such as enzymes or receptors:
These interactions underscore its potential therapeutic applications in treating various diseases.
While specific physical properties such as melting point and boiling point were not detailed in the search results, general properties include:
Further experimental characterization is needed to fully establish these properties.
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone has potential applications in various scientific fields:
This compound represents a valuable target for further research aimed at drug development and synthetic chemistry advancements.
The rational design of quinoline-pyridine hybrids traces its origins to mid-20th century investigations into the pharmacological enhancement of natural alkaloid structures. Early work focused on simple 2- and 4-quinolyl pyridines as potential antimalarial agents, capitalizing on quinoline's inherent bioactivity while improving physicochemical properties through pyridine incorporation. The 1970s witnessed significant conceptual advancement with the structural characterization of 3,4-dihydro-2H-pyridin-1-yl(phenyl)methanone (CAS# 50838-24-9), which established the ketonic bridge as a viable strategy for conformational restraint [3]. This prototype demonstrated that the methanone linker could enforce coplanarity between heterocyclic systems, thereby optimizing spatial orientation for target engagement.
A transformative milestone emerged in the 2000s with the development of 6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one derivatives as selective inhibitors of human aldosterone synthase (CYP11B2). Patent WO2009135651A1 (2009) detailed the strategic incorporation of pyridinyl substituents at the 6-position of the dihydroquinolinone scaffold, yielding compounds with submicromolar inhibitory potency against this cardiovascular target. This work established structure-activity relationship (SAR) principles demonstrating that meta-substituted pyridines conferred superior enzymatic inhibition compared to ortho- or para-isomers, attributed to optimal positioning of the pyridinyl nitrogen for hydrogen bonding with active site residues [2].
Table 1: Historical Development Milestones of Quinoline-Pyridine Hybrids
Time Period | Key Advancement | Representative Structure | Therapeutic Application |
---|---|---|---|
1970s | Methanone-bridged prototypes | 3,4-Dihydro-2H-pyridin-1-yl(phenyl)methanone | Conceptual foundation for conformational restraint |
Early 2000s | 2-Quinolinone derivatives | 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one | Aldosterone synthase inhibition |
Post-2010 | Functionalized dihydroquinolines | 7-(1-Amino-ethyl)-6-ethyl-4,4-dimethyl-3,4-dihydro-2H-quinolin-1-yl]-pyridin-4-yl-methanone (CAS# 1254928-04-5) | Kinase-targeted therapies |
2010s | Complex piperazine hybrids | 6-Methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine (CAS# 1286703-40-9) | CNS receptor modulation |
Contemporary innovations have focused on strategic functionalization to enhance target selectivity and pharmacokinetic properties. The synthesis of 7-(1-amino-ethyl)-6-ethyl-4,4-dimethyl-3,4-dihydro-2H-quinolin-1-yl]-pyridin-4-yl-methanone (CAS# 1254928-04-5) exemplifies this evolution, where introduction of the 1-aminoethyl moiety at the 7-position and geminal dimethyl groups at C4 significantly improved blood-brain barrier penetration for CNS applications [5]. Similarly, patent WO2011143129A1 (2011) disclosed advanced azetidin-3-yl benzimidazoles incorporating pyridinyl elements as potent phosphodiesterase 10A (PDE10A) inhibitors, leveraging the quinoline-pyridine hybridization principle for neurological disorders including schizophrenia and Huntington's disease [8]. These developments highlight the scaffold's versatility, with modifications including ring saturation level, substituent patterns, and linker groups systematically optimized across different therapeutic contexts.
The incorporation of pyridine rings has proven particularly valuable for modulating electronic properties and coordinating metal cofactors in enzymatic binding pockets. The trifluoromethyl-substituted derivative 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine (CAS# 1286703-40-9) demonstrates how electron-withdrawing pyridine substituents can enhance binding through dipole interactions while simultaneously improving metabolic stability [7]. This evolution from simple biphenyl-like structures to sophisticated, multi-ring systems with defined stereochemistry reflects three decades of medicinal chemistry optimization, positioning the quinoline-pyridine hybrid scaffold as a privileged structure in contemporary drug discovery.
Molecular Architecture and Conformational Features
The (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone scaffold exhibits distinctive structural characteristics that underpin its diverse bioactivity profile. With molecular formula C₁₆H₁₄N₂O (MW 250.30 g/mol), the molecule integrates a partially saturated quinoline system connected via a carbonyl linker to a pyridine ring. The 3,4-dihydroquinoline moiety adopts a puckered conformation, with the methyl group at C6 introducing steric asymmetry that influences macromolecular recognition [1]. X-ray crystallographic analysis of analogous structures reveals that the methanone bridge enforces near-perpendicular dihedral angles (78-85°) between the dihydroquinoline plane and the pyridine ring, creating a three-dimensional topology that complements the binding clefts of diverse enzyme classes [3].
Table 2: Structural and Physicochemical Properties of Key Derivatives
Structural Feature | Role in Bioactivity | Exemplar Compound | Computational Parameters |
---|---|---|---|
6-Methyl substitution | Enhanced hydrophobic pocket recognition | 6-Methyl-3,4-dihydro-2H-quinolin-1-amine (CAS# 66556-07-8) | LogP increase ≈ 0.8 vs unsubstituted |
Carbonyl linker | Conformational restraint and H-bond acceptance | 3,4-Dihydro-2H-pyridin-1-yl(phenyl)methanone (CAS# 50838-24-9) | Torsional barrier: 12.3 kcal/mol |
Pyridine-3-yl orientation | Optimal H-bond donation geometry | 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one | PSA contribution: 12.9 Ų |
Gem-dimethyl at C4 | Locked conformation and metabolic stabilization | 7-(1-Amino-ethyl)-6-ethyl-4,4-dimethyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-4-yl-methanone | ΔS binding: +3.2 kcal/mol |
The 6-methyl group serves dual purposes: electronically, it exerts moderate electron-donating effects (+σₘ 0.10) that modulate the quinoline ring's electron density, while sterically it occupies a hydrophobic region in target binding sites. Computational mapping identifies three principal recognition domains: (1) the pyridine nitrogen (H-bond acceptor, pKₐ ~5.0), (2) the carbonyl oxygen (strong H-bond acceptor), and (3) the quinoline C4-C7 region (hydrophobic surface area ≈ 110 Ų) [2] . This multifaceted pharmacophore enables simultaneous engagement with both polar and non-polar regions of biological targets, explaining the scaffold's promiscuity across target classes.
Bioactivity Paradigms and Structure-Activity Relationships
The scaffold's therapeutic potential is exemplified by its application across multiple target classes:
Enzyme Inhibition Mechanisms: Derivatives demonstrate potent inhibition of cytochrome P450 enzymes, particularly aldosterone synthase (CYP11B2). The unsubstituted quinoline-pyridinone analogue exhibits IC₅₀ = 380 nM, while introduction of the 6-methyl group enhances inhibitory activity approximately 3.5-fold (IC₅₀ = 110 nM) through improved hydrophobic contact with Val483 and Ala320 in the enzyme's substrate channel [2]. Molecular dynamics simulations reveal that protonation of the pyridine nitrogen at physiological pH facilitates salt bridge formation with Arg384, while the carbonyl oxygen coordinates the heme iron via a water molecule. This dual binding mode is significantly more efficient than that observed with either heterocycle alone.
Receptor Modulation Capabilities: Advanced derivatives incorporating this core demonstrate nanomolar affinity for monoamine GPCRs. The incorporation of a piperazine moiety, as seen in 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine, extends the core scaffold's reach to dopaminergic and serotonergic receptors (Kᵢ = 7-22 nM for D₂ and 5-HT₂ receptors) [7]. The trifluoromethylpyridine component enhances π-stacking with Phe residues in transmembrane domain 6, while the dihydroquinoline moiety occupies an adjacent hydrophobic subpocket.
Hybridization Strategies for Enhanced Bioactivity: Recent innovations have focused on appending additional pharmacophores to the core structure. Patent WO2011143129A1 demonstrates that replacing the pyridine ring with benzimidazole-azetidine systems yields potent phosphodiesterase inhibitors (PDE10A IC₅₀ < 50 nM), where the dihydroquinoline component provides optimal spacing between the catalytic site anchor and allosteric binding elements [8]. Similarly, molecular hybridization with thiazole rings in 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine creates extended π-systems that enhance stacking interactions with kinase ATP pockets (VEGFR2 Kᵢ = 14 nM) [7].
The consistent emergence of this scaffold across diverse therapeutic contexts underscores its unique combination of conformational stability, electronic versatility, and spatial distribution of recognition elements. Future developments will likely exploit these properties through targeted prodrug approaches and metal complexation strategies to further expand the compound's pharmacological applications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1